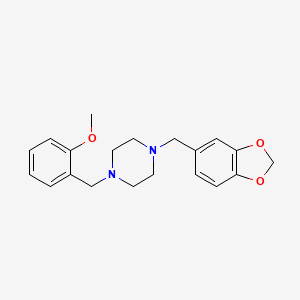

![molecular formula C29H21NO3 B5519354 1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate](/img/structure/B5519354.png)

1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives of this compound involves reactions with carbocyclic and heterocyclic 1,3-diketones or potential 1,3-diketones, leading to the formation of various heterocyclic compounds (Ornik et al., 1990). Additionally, novel catalysts and solvent-free conditions have been developed to enhance the synthesis process, offering advantages such as operational simplicity, recyclability of catalyst, and excellent yields (Benzekri et al., 2020).

Molecular Structure Analysis

The molecular structure of 1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate and its derivatives has been characterized using various spectroscopic techniques, including NMR, FT-IR, and X-ray crystallography. These studies provide insights into the compound's structural features, such as bond lengths, angles, and the overall three-dimensional arrangement, which are crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including condensation reactions and cyclizations, leading to the synthesis of a wide range of heterocyclic compounds. The use of green catalysts and environmentally benign conditions has been emphasized to improve the efficiency and sustainability of these reactions (Kumar et al., 2010).

科学的研究の応用

Synthesis Techniques and Catalysis

- Sodium Dodecyl Sulfate-assisted Synthesis : An efficient synthesis of 1-(benzothiazolylamino)methyl-2-naphthols has been developed using sodium dodecyl sulfate in water. This method highlights a one-pot condensation process offering short reaction times, excellent yields, and the catalytic use of sodium dodecyl sulfate, which could be relevant for similar compounds (Kumar, Rao, & Rao, 2010).

- NH3(CH2)5NH3BiCl5 as a Catalyst : Demonstrates a simple, efficient, and green procedure for synthesizing 1-(benzothiazolylamino)methyl-2-naphthol derivatives using a novel hybrid catalyst under solvent-free conditions. This reflects the potential for innovative catalysis in synthetic procedures relevant to complex organic compounds (Benzekri et al., 2020).

Green Chemistry Applications

- Maltose as Green Catalyst : A green procedure using maltose under solvent-free conditions for preparing derivatives involving multi-component, one-pot condensation reaction. It emphasizes environmental sustainability and simple operation, which could be extrapolated to the synthesis of related compounds (Adrom et al., 2015).

Advanced Synthesis Using Catalytic Methods

- Iridium-catalyzed Reactions : The use of iridium catalysts for the efficient reaction of benzoyl chlorides with internal alkynes, producing substituted naphthalenes and anthracenes. This showcases the versatility of catalytic systems in synthesizing complex aromatic compounds, potentially applicable to the compound of interest (Yasukawa, Satoh, Miura, & Nomura, 2002).

特性

IUPAC Name |

[1-(benzamidomethyl)naphthalen-2-yl] naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H21NO3/c31-28(22-11-2-1-3-12-22)30-19-26-24-15-7-5-10-21(24)17-18-27(26)33-29(32)25-16-8-13-20-9-4-6-14-23(20)25/h1-18H,19H2,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJLZUKKJSHPAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

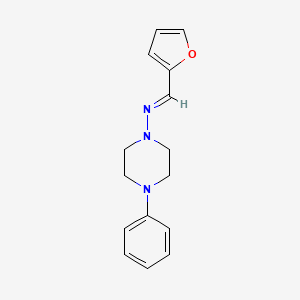

![5-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5519287.png)

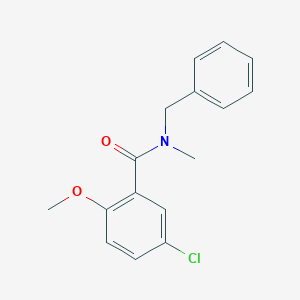

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5519297.png)

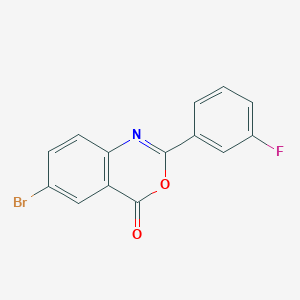

![4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide](/img/structure/B5519305.png)

![5-isopropyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5519320.png)

![4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519342.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5519348.png)

![4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519355.png)

![3-isobutyl-1-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5519357.png)

![ethyl 4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5519372.png)

![(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5519380.png)